![molecular formula C16H16N4O3 B2828895 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid CAS No. 2094953-91-8](/img/structure/B2828895.png)
4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid
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Overview
Description
4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid, also known as BAY 41-2272, is a potent and selective activator of the soluble guanylyl cyclase (sGC) enzyme. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cardiovascular, respiratory, and neurological disorders.
Mechanism of Action
4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 activates sGC enzyme by binding to its heme group, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates downstream signaling pathways that mediate the physiological effects of 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272.
Biochemical and Physiological Effects
4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 has been shown to have a wide range of biochemical and physiological effects, including vasodilation, anti-inflammatory, anti-platelet, and anti-proliferative activities. These effects are mediated by the activation of cGMP-dependent signaling pathways, which regulate various cellular processes, including smooth muscle relaxation, platelet aggregation, and immune cell activation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 is its high potency and selectivity for sGC enzyme, which allows for precise modulation of cGMP signaling pathways. However, one of the limitations of 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 is its low solubility in water, which can affect its bioavailability and pharmacokinetics in vivo.
Future Directions
There are several future directions for the research on 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272, including:
1. Development of novel sGC activators with improved pharmacokinetic properties and therapeutic efficacy.
2. Investigation of the potential of 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 in the treatment of other diseases, such as cancer and metabolic disorders.
3. Elucidation of the molecular mechanisms underlying the physiological effects of 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272, which can lead to the development of more targeted therapies.
4. Evaluation of the safety and efficacy of 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 in clinical trials, which can pave the way for its approval as a therapeutic agent.
Conclusion
4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 is a potent and selective activator of sGC enzyme, which has shown promising therapeutic potential in various diseases. Its mechanism of action involves the activation of cGMP-dependent signaling pathways, which mediate its biochemical and physiological effects. Although there are some limitations to its use, the future research on 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 holds great promise for the development of novel therapies for various diseases.
Synthesis Methods
The synthesis of 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 involves a multi-step process that starts with the reaction between 1H-indazole-3-carboxylic acid and butylamine to obtain the corresponding amide. This amide is then subjected to a series of reactions, including acylation, deprotection, and cyclization, to yield the final product.
Scientific Research Applications
4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 has been extensively studied in preclinical and clinical settings for its therapeutic potential in various diseases. In cardiovascular diseases, 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 has been shown to improve endothelial function, reduce vascular resistance, and lower blood pressure. In respiratory diseases, 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 has been demonstrated to improve pulmonary function and reduce inflammation. In neurological disorders, 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 has been investigated for its potential to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
4-[(E)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-2-3-7-18-15(21)11(9-17)8-10-5-4-6-12-13(10)14(16(22)23)20-19-12/h4-6,8H,2-3,7H2,1H3,(H,18,21)(H,19,20)(H,22,23)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSMGRYPSYIJLF-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=C2C(=CC=C1)NN=C2C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=C2C(=CC=C1)NN=C2C(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-1H-indazole-3-carboxylic acid |
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